molecular formula C14H22N6O2S B2997542 N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide CAS No. 953994-91-7

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2997542
CAS No.: 953994-91-7
M. Wt: 338.43
InChI Key: GQZKUQKWZJJGPU-UHFFFAOYSA-N
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Description

N-(2-(4-(Isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a pyrazolo-pyrimidine derivative characterized by a methylthio group at position 6, an isopropylamino substituent at position 4, and a 2-methoxyacetamide side chain linked via an ethyl spacer. The methylthio group enhances metabolic stability, while the isopropylamino and methoxyacetamide moieties may influence solubility and target binding affinity .

Properties

IUPAC Name

2-methoxy-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2S/c1-9(2)17-12-10-7-16-20(6-5-15-11(21)8-22-3)13(10)19-14(18-12)23-4/h7,9H,5-6,8H2,1-4H3,(H,15,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZKUQKWZJJGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide typically involves a multi-step process. One common route starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the isopropylamino group, methylthio group, and the methoxyacetamide moiety. Each step requires careful control of reaction conditions to ensure the correct formation of bonds and to avoid side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts to maximize yield and purity. The process might also involve continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide can undergo various types of chemical reactions:

  • Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

  • Reduction: The nitro groups, if present in derivatives, can be reduced to amines.

  • Substitution: The isopropylamino and methoxyacetamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.

  • Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methylthio group may yield sulfoxide or sulfone derivatives, while nucleophilic substitution could introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core.

Scientific Research Applications

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide has significant scientific research applications in various fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: Investigated for its therapeutic potential, particularly in targeting diseases related to its biological activity.

  • Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, thereby modulating their activity. The exact pathways involved can vary but often include signal transduction pathways crucial for cell function and communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs sharing the pyrazolo[3,4-d]pyrimidine core, focusing on structural variations, physicochemical properties, and biological data (where available).

Structural Modifications and Substituent Effects

Compound Name / Example ID Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Data
Target Compound 4-(Isopropylamino), 6-(methylthio), 2-methoxyacetamide ethyl chain C₁₆H₂₄N₆O₂S 372.5 Data limited; inferred stability from methylthio group
Example 53 (Patent ID2) 4-(Fluorophenyl), 5-fluoro-chromen-4-one, isopropylbenzamide C₃₂H₂₅F₂N₅O₃ 589.1 Melting point: 175–178°C; mass spec: 589.1 (M+1)
Example 121 (Patent ID3) 1,4-diazepan-1-yl, indazol-5-yl, phenoxyacetamide C₂₆H₂₇N₇O₂ 515.0 NMR-confirmed structure; mass spec: 515 (M+H)+
ID4 Compound 4-((2-Methoxyethyl)amino), 2-naphthamide C₂₂H₂₄N₆O₂S 436.5 Higher lipophilicity (naphthamide group)
ID5 Compound 4-(Propylamino), 4-isopropylphenoxyacetamide C₂₂H₃₀N₆O₂S 442.6 Propylamino substituent increases hydrophobicity

Key Observations:

  • Position 6 : The methylthio group in the target compound and ID4/ID5 analogs improves metabolic stability compared to oxo or unsubstituted derivatives .
  • Side Chains: The 2-methoxyacetamide in the target compound offers moderate polarity, contrasting with ID4’s lipophilic naphthamide or ID5’s bulky isopropylphenoxy group.

Physicochemical and Pharmacokinetic Trends

  • Solubility: Methoxyacetamide and ethyl spacers (target compound) likely enhance aqueous solubility relative to ID4’s naphthamide or ID5’s phenoxyacetamide.
  • Melting Points: Example 53 (ID2) exhibits a higher melting point (175–178°C) due to rigid chromenone and fluorophenyl groups, suggesting stronger intermolecular forces .

Biological Activity

N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide (CAS Number: 946282-38-8) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-infective, anticancer, and central nervous system (CNS) protective activities, alongside structure-activity relationship (SAR) insights.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H26N6O3S
  • Molecular Weight : 430.5 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar in structure have shown moderate activity against various bacterial and fungal strains. A study comparing synthesized compounds found that certain pyrazolo derivatives demonstrated effective antimicrobial efficacy, suggesting that the target compound may share similar properties .

2. Anticancer Properties

The thienopyrimidine scaffold, closely related to pyrazolo compounds, has been extensively studied for anticancer activity. Various derivatives have been reported to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structural features of this compound may contribute to its potential efficacy as an anticancer agent .

3. CNS Activity

Compounds within the pyrazolo family have also been evaluated for their effects on the central nervous system. Some studies suggest that these compounds possess neuroprotective properties, potentially serving as therapeutic agents for neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are among the proposed mechanisms of action .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the molecular structure can enhance its potency and selectivity:

Structural FeatureModification Impact
Isopropylamino GroupEnhances lipophilicity and receptor affinity
Methylthio SubstitutionPotentially increases metabolic stability
Pyrazolo ScaffoldContributes to diverse biological activities

Case Studies and Research Findings

Several studies have examined derivatives of the target compound:

  • Study on Antimicrobial Efficacy : A comparative analysis showed that certain pyrazolo derivatives were moderately active against bacterial strains compared to standard antibiotics like Streptomycin and Nystatin .
  • Anticancer Evaluation : In vitro studies demonstrated that specific modifications to the pyrazolo scaffold resulted in significant cytotoxicity against cancer cell lines, indicating a promising avenue for further research in cancer therapeutics .

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